

# Vitamin D3 Receptor (VDR) Gene Polymorphisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

The Vitamin D Receptor (VDR), a nuclear hormone receptor, is a critical mediator of the biological actions of vitamin D. Genetic variations, particularly single nucleotide polymorphisms (SNPs), within the VDR gene can influence its expression and function, thereby impacting a wide range of physiological processes and disease susceptibilities. This technical guide provides a comprehensive overview of the most extensively studied VDR gene polymorphisms, including their molecular characteristics, functional implications, and associations with various diseases. Detailed experimental protocols for the analysis of these polymorphisms and their functional consequences are presented, along with a depiction of the intricate VDR signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of vitamin D metabolism, VDR biology, and the development of therapeutics targeting this pathway.

# The Vitamin D Receptor (VDR) Gene and its Polymorphisms

The human VDR gene is situated on the long arm of chromosome 12, specifically at position 12q13.11.[1] It is a large and complex gene, spanning approximately 75 kilobases (kb).[2][3][4] [5] The gene's structure comprises multiple exons, with reports indicating a range from eight coding exons (exons 2-9) and six non-coding exons (1a-1f)[2] to a total of 11 or even 14 exons.



[3][4][6][7] The promoter region of the VDR gene is characterized by its high guanine-cytosine (GC) content and the absence of a TATA box.[2][3] Functionally, exons 2 and 3 encode the DNA-binding domain (DBD), which is crucial for the receptor's interaction with target DNA sequences, while exons 7, 8, and 9 are involved in forming the ligand-binding domain (LBD) for vitamin D.[6]

Numerous single nucleotide polymorphisms (SNPs) have been identified within the VDR gene. Among these, four have been the subject of extensive research due to their potential functional significance and association with a multitude of diseases. These are:

- FokI (rs2228570): A T to C transition located in exon 2.[6]
- Bsml (rs1544410): Located in intron 8.[7]
- Apal (rs7975232): Also located in intron 8.[7]
- TaqI (rs731236): Situated in exon 9.[7]

Another noteworthy polymorphism is Cdx2 (rs11568820), located in the promoter region of the VDR gene.[5][8]

# **Functional Impact of VDR Gene Polymorphisms**

The functional consequences of these polymorphisms vary, with some directly altering the VDR protein structure and others affecting gene expression.

## Fokl (rs2228570)

The Fokl polymorphism is a missense variant that results in a change in the translation initiation site. The 'T' allele (designated as 'f') corresponds to the first ATG start codon, leading to the synthesis of a full-length 427-amino acid VDR protein. The 'C' allele (designated as 'F'), on the other hand, disrupts this initial start codon, causing translation to commence at a downstream ATG. This results in a shorter VDR protein that is three amino acids shorter (424 amino acids).[6][9][10][11]

Functionally, the shorter F-VDR protein isoform exhibits enhanced transcriptional activity compared to the longer f-VDR isoform.[11][12] Studies have demonstrated that the F-VDR



variant leads to a greater induction of VDR target genes, such as CYP24A1, and more potent transactivation of transcription factors like NF-kB and NFAT.[10][13] This heightened activity of the F-VDR variant is also associated with a more robust immune response.[9][13]

# Bsml (rs1544410), Apal (rs7975232), and Taql (rs731236)

These three polymorphisms are located in the 3' untranslated region (3'-UTR) of the VDR gene and do not result in a change in the amino acid sequence of the VDR protein.[8] They are, however, in strong linkage disequilibrium, meaning they are frequently inherited together.[8] Their location within the 3'-UTR suggests a role in regulating VDR gene expression, likely by influencing the stability of the VDR messenger RNA (mRNA).[4][7][8] It has been proposed that the 't' allele of the Taql polymorphism is associated with increased VDR mRNA stability.[14] The precise functional effects of Bsml and Apal are less well-defined, and their associations with various diseases are often thought to be a consequence of their linkage with other, yet unidentified, functional variants.[8]

# **Association of VDR Polymorphisms with Disease**

The functional alterations in VDR expression and activity conferred by these polymorphisms have been linked to susceptibility to a wide array of diseases. The following tables summarize the findings from numerous meta-analyses, presenting the odds ratios (ORs) and 95% confidence intervals (CIs) for the association of VDR polymorphisms with various health outcomes.

Table 1: Association of VDR Polymorphisms with Cancer Risk



| Cancer Type                | Polymorphism | Genetic Model | Odds Ratio<br>(95% CI) | Reference(s) |
|----------------------------|--------------|---------------|------------------------|--------------|
| Any Cancer                 | Fokl         | ff vs FF      | 1.08 (1.01-1.16)       | [2]          |
| Ovarian Cancer             | Fokl         | ff vs FF      | 1.20 (1.02-1.41)       | [2]          |
| Skin Cancer                | Fokl         | ff vs FF      | 1.30 (1.04-1.61)       | [9]          |
| Breast Cancer              | Fokl         | ff vs FF      | 1.14 (1.03-1.27)       | [9]          |
| Prostate Cancer            | Bsml         | Bb vs bb      | 0.83 (0.69-0.99)       | [9]          |
| Any Cancer<br>(Caucasians) | Bsml         | Bb vs bb      | Reduced Risk           | [9]          |
| Any Cancer<br>(Caucasians) | Bsml         | BB vs bb      | Reduced Risk           | [9]          |
| Colorectal<br>Cancer       | Taql         | tt vs TT      | 1.43 (1.30-1.58)       | [1]          |
| Any Cancer                 | Cdx2         | gg vs GG      | 1.12 (1.00-1.25)       | [1]          |

Table 2: Association of VDR Polymorphisms with Osteoporosis and Bone Health

| Condition                      | Polymorphism                    | Genetic Model              | Odds Ratio<br>(95% CI)           | Reference(s) |
|--------------------------------|---------------------------------|----------------------------|----------------------------------|--------------|
| Postmenopausal<br>Osteoporosis | Apal                            | All models                 | No significant association       | [10][13]     |
| Osteoporotic<br>Fracture       | Bsml, Apal, Taql,<br>Fokl, Cdx2 | All models                 | No significant association       | [3]          |
| Osteoporosis<br>(East Asians)  | Bsml                            | Dominant model             | 0.16 (0.03-0.84) -<br>Protective | [11]         |
| Osteoporosis                   | Fokl                            | Dominant (ff+Ff<br>vs FF)  | 1.19 (1.04-1.36)                 | [7]          |
| Osteoporosis<br>(Caucasians)   | Taql                            | Recessive (tt vs<br>TT+Tt) | 1.35 (1.11-1.63)                 | [7]          |
|                                |                                 |                            | <del></del>                      |              |



Table 3: Association of VDR Polymorphisms with Metabolic and Cardiovascular Diseases

| Disease                    | Polymorphism     | Genetic Model                       | Odds Ratio<br>(95% CI)           | Reference(s) |
|----------------------------|------------------|-------------------------------------|----------------------------------|--------------|
| Metabolic<br>Syndrome      | Bsml             | Recessive (bb vs<br>BB+Bb)          | 0.72 (0.55-0.95) -<br>Protective | [5]          |
| Metabolic<br>Syndrome      | Bsml             | Allelic (b vs B)                    | 0.83 (0.72-0.95) -<br>Protective | [5]          |
| Metabolic<br>Syndrome      | Fokl, Taql, Apal | All models                          | No significant association       | [5][12]      |
| Coronary Artery<br>Disease | Fokl             | All models                          | Increased Risk                   | [8][15]      |
| Coronary Artery<br>Disease | Apal             | All models<br>(except<br>recessive) | Increased Risk                   | [8][15]      |
| Obesity (Asians)           | Taql             | Dominant (TT+Tt vs tt)              | 0.30 (0.17-0.52) -<br>Protective | [16]         |
| Obesity                    | Fokl             | Dominant (FF+Ff<br>vs ff)           | 1.54 (1.15-2.06)                 | [16]         |

Table 4: Association of VDR Polymorphisms with Autoimmune Diseases



| Disease                                     | Polymorphism     | Genetic Model             | Odds Ratio<br>(95% CI)           | Reference(s) |
|---------------------------------------------|------------------|---------------------------|----------------------------------|--------------|
| Autoimmune<br>Thyroid Disease               | Taql (rs731236)  | Recessive (CC vs CT+TT)   | 0.80 (0.66-0.95) -<br>Protective | [17]         |
| Autoimmune<br>Thyroid Disease               | Fokl (rs2228570) | Overall                   | Reduced Risk                     | [17]         |
| Multiple<br>Sclerosis<br>(Asians)           | Apal             | A allele                  | 1.27 (1.07-1.50)                 | [14]         |
| Rheumatoid<br>Arthritis                     | Fokl             | Dominant<br>(TT+CT vs CC) | 0.74 (0.60-0.92) -<br>Protective | [14]         |
| Systemic Lupus<br>Erythematosus<br>(Asians) | Bsml             | Overall                   | Genetic marker                   | [18]         |

# **VDR Signaling Pathways**

The biological effects of vitamin D are mediated through two principal signaling pathways initiated by the VDR: the classical genomic pathway and the rapid non-genomic pathway.

## **Genomic Signaling Pathway**

The genomic pathway involves the regulation of gene expression. Upon binding its ligand, 1,25-dihydroxy**vitamin D3** (1,25(OH)2D3), the VDR undergoes a conformational change and heterodimerizes with the Retinoid X Receptor (RXR). This VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits a complex of co-activator or co-repressor proteins, which in turn modulate the rate of transcription of the target gene. This intricate process ultimately leads to changes in protein synthesis and cellular function.





Click to download full resolution via product page

Genomic VDR signaling pathway.

## **Non-Genomic Signaling Pathway**

In addition to its genomic actions, VDR can also mediate rapid, non-transcriptional responses. This pathway is initiated by the binding of 1,25(OH)2D3 to a membrane-associated form of VDR (mVDR). This can be either the classical VDR located at the plasma membrane or a distinct membrane receptor, protein disulfide isomerase A3 (PDIA3). This interaction triggers the activation of various second messenger systems, including cyclic AMP (cAMP), inositol trisphosphate (IP3), and diacylglycerol (DAG), leading to rapid changes in intracellular calcium concentrations. These second messengers, in turn, activate downstream protein kinase cascades, such as protein kinase C (PKC), protein kinase A (PKA), and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These rapid signaling events can modulate a variety of cellular functions and can also influence the genomic actions of VDR through crosstalk mechanisms.





Click to download full resolution via product page

Non-genomic VDR signaling pathway.

# **Experimental Protocols**



The analysis of VDR gene polymorphisms and their functional consequences employs a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

## **Genotyping of VDR Polymorphisms**

This is a widely used method for genotyping VDR polymorphisms. It involves the amplification of the DNA segment containing the SNP, followed by digestion with a specific restriction enzyme that recognizes and cuts only one of the allelic variants.

General Workflow for PCR-RFLP:



Click to download full resolution via product page

PCR-RFLP experimental workflow.

Protocol for Fokl (rs2228570) Genotyping:

- DNA Extraction: Isolate genomic DNA from whole blood or other appropriate tissue samples using a standard DNA extraction kit.
- PCR Amplification:
  - Forward Primer: 5'-AGCTGGCCCTGGCACTGACTCTGCTCT-3'
  - Reverse Primer: 5'-ATGGAAACACCTTGCTTCTCCCTC-3'
  - PCR Conditions:
    - Initial denaturation: 95°C for 5 minutes.
    - 35 cycles of:
      - Denaturation: 95°C for 30 seconds.
      - Annealing: 60°C for 30 seconds.



- Extension: 72°C for 30 seconds.
- Final extension: 72°C for 7 minutes.
- The expected PCR product size is 265 bp.
- Restriction Digestion:
  - Digest the PCR product with the Fokl restriction enzyme.
  - Incubate at 37°C for at least 4 hours or overnight.
- Gel Electrophoresis:
  - Separate the digested fragments on a 3% agarose gel.
  - Visualize the bands under UV light after ethidium bromide staining.
- Genotype Interpretation:
  - ff (TT) genotype: One band at 265 bp (the 'T' allele creates the Fokl recognition site).
  - FF (CC) genotype: Two bands at 196 bp and 69 bp.
  - Ff (TC) genotype: Three bands at 265 bp, 196 bp, and 69 bp.

Protocol for Bsml (rs1544410) Genotyping:

- DNA Extraction: As described for Fokl.
- PCR Amplification:
  - Forward Primer: 5'-CAACCAAGACTACAAGTACCGCGTCAGTGA-3'
  - Reverse Primer: 5'-AACCAGCGGAAGAGGTCAAGGG-3'
  - PCR Conditions: Similar to Fokl, with an annealing temperature of 64°C.
  - The expected PCR product size is 825 bp.



- Restriction Digestion:
  - Digest the PCR product with the Bsml restriction enzyme.
  - Incubate at 65°C for at least 4 hours or overnight.
- Gel Electrophoresis:
  - Separate the digested fragments on a 2% agarose gel.
- Genotype Interpretation:
  - bb (AA) genotype: One band at 825 bp (the 'A' allele abolishes the Bsml recognition site).
  - BB (GG) genotype: Two bands at 650 bp and 175 bp.
  - Bb (AG) genotype: Three bands at 825 bp, 650 bp, and 175 bp.

(Note: Primer sequences and PCR conditions may need optimization depending on the specific reagents and equipment used.)

This is a real-time PCR-based method that uses fluorescently labeled probes to discriminate between alleles. It is a high-throughput and highly accurate method for SNP genotyping.

#### Protocol Outline:

- Assay Selection: Obtain pre-designed TaqMan SNP Genotyping Assays for the VDR polymorphisms of interest (e.g., from Thermo Fisher Scientific). Assay IDs for common VDR SNPs are available (e.g., C\_12060045\_20 for rs2228570/Fokl).[3]
- Reaction Setup: Prepare a reaction mix containing TaqMan Genotyping Master Mix, the specific SNP Genotyping Assay (which includes primers and allele-specific probes), and genomic DNA.
- Real-Time PCR: Perform the real-time PCR according to the manufacturer's instructions.
   The instrument will monitor the fluorescence signals generated by the probes during amplification.



 Data Analysis: The software accompanying the real-time PCR instrument will automatically analyze the fluorescence data and assign a genotype to each sample based on the allelic discrimination plot.

## **Functional Analysis of VDR Polymorphisms**

This assay is used to measure the transcriptional activity of different VDR polymorphic variants.

#### Protocol Outline:

- Vector Construction: Clone the different VDR alleles (e.g., F-VDR and f-VDR for the Fokl polymorphism) into an expression vector.
- · Cell Culture and Transfection:
  - Culture a suitable cell line (e.g., HEK293T or a relevant cancer cell line).
  - Co-transfect the cells with:
    - The VDR expression vector (containing either the F or f allele).
    - A reporter vector containing a luciferase gene under the control of a VDRE-containing promoter.
    - A control vector expressing Renilla luciferase for normalization of transfection efficiency.
- Cell Treatment: After transfection, treat the cells with 1,25(OH)2D3 or other VDR ligands at various concentrations.
- Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to
  account for differences in transfection efficiency. Compare the transcriptional activity induced
  by the different VDR variants in response to the ligand.

EMSA is used to study the binding of the VDR protein to its target DNA sequence (VDRE).







#### Protocol Outline:

- Nuclear Extract Preparation: Prepare nuclear extracts from cells expressing the VDR.
- Probe Labeling: Synthesize and label a short double-stranded DNA oligonucleotide containing a VDRE with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., biotin or a fluorescent dye).
- Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific protein-DNA interactions.
- Native Gel Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
- Detection: Detect the labeled probe by autoradiography (for radioactive labels) or chemiluminescence/fluorescence imaging (for non-radioactive labels). A "shift" in the migration of the probe indicates the formation of a VDR-VDRE complex. For supershift assays, an antibody specific to VDR can be added to the binding reaction, which will cause a further retardation in the mobility of the complex, confirming the presence of VDR.

## Conclusion

The study of VDR gene polymorphisms provides valuable insights into the genetic basis of individual differences in vitamin D metabolism and response. The functional consequences of these polymorphisms, particularly Fokl, have been well-characterized, and their associations with a multitude of diseases are increasingly being elucidated through large-scale genetic studies and meta-analyses. The experimental protocols detailed in this guide provide a framework for researchers to investigate these polymorphisms and their impact on VDR function. A thorough understanding of the VDR signaling pathways and the influence of genetic variations is paramount for the development of personalized medicine approaches and novel therapeutic strategies targeting the vitamin D endocrine system. Further research is warranted to fully unravel the complex interplay between VDR genetics, vitamin D status, and human health.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Exploring the Influence of VDR Genetic Variants TaqI, ApaI, and FokI on COVID-19 Severity and Long-COVID-19 Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indigo Biosciences Human Vitamin D Receptor (VDR) Reporter Assay Kit, 3X32 | Fisher Scientific [fishersci.com]
- 3. Analysis of Vitamin D Receptor Polymorphisms in Patients with Familial Multiple Sclerosis
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin D Receptor (VDR) Gene Polymorphisms (Fokl, Bsml) and their Relation to Vitamin D Status in Pediatrics βeta Thalassemia Major PMC [pmc.ncbi.nlm.nih.gov]
- 7. A plethora of laboratory protocols for vitamin D receptor (VDR) gene variants detection: a systematic review of associations with hypertensive disorders of pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions
   PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.upenn.edu [med.upenn.edu]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. nzmj.org.nz [nzmj.org.nz]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. ptr.pharmacy.ufl.edu [ptr.pharmacy.ufl.edu]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides PMC [pmc.ncbi.nlm.nih.gov]



- 18. promega.com [promega.com]
- To cite this document: BenchChem. [Vitamin D3 Receptor (VDR) Gene Polymorphisms: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3430200#vitamin-d3-receptor-vdr-gene-polymorphisms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com